N-(2-Oxoethenyl)glycinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Oxoethenyl)glycinamide can be synthesized through the polymerization of N-acryloyl glycinamide monomer. One common method involves single-electron transfer reversible-deactivation radical polymerization (SET-RDRP) using a copper wire catalyst. This method achieves 80% conversion within 5 minutes in water media . The reaction is conducted at ambient temperatures and under non-inert conditions, eliminating the need for deoxygenation steps .
Industrial Production Methods
In industrial settings, the production of this compound involves similar polymerization techniques but on a larger scale. The use of sustainable solvents, lower energy consumption, and recyclable catalysts are emphasized to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxoethenyl)glycinamide undergoes various chemical reactions, including:
Polymerization: The monomer can be polymerized to form poly(N-acryloyl glycinamide) (PNAGA) hydrogels.
Cross-linking: It can be cross-linked with other polymers to form double-network hydrogels.
Common Reagents and Conditions
Copper Wire Catalyst: Used in SET-RDRP for polymerization.
Carbon Nanotubes (CNTs): Incorporated to enhance the bioactivity and mechanical properties of the resulting hydrogels.
Major Products Formed
Scientific Research Applications
N-(2-Oxoethenyl)glycinamide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of temperature-responsive polymers and hydrogels.
Biology: Employed in the development of biocompatible materials for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems, particularly for temperature-triggered drug release.
Industry: Applied in the production of hydrogels for wastewater treatment, agriculture, and food industries.
Mechanism of Action
The mechanism of action of N-(2-Oxoethenyl)glycinamide involves its polymerization and cross-linking properties. The compound forms hydrogels that can swell and deswell in response to temperature changes, making them suitable for controlled drug release and other biomedical applications . The molecular targets and pathways involved include the interaction with water molecules and the formation of hydrogen bonds within the polymer network .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-2-oxoethyl)acrylamide: Another monomer used in the synthesis of hydrogels.
Poly(N-isopropylacrylamide) (PNIPAM): A temperature-responsive polymer with a low critical solution temperature (LCST) close to human body temperature.
Uniqueness
N-(2-Oxoethenyl)glycinamide is unique due to its ability to form hydrogels with a sharp upper critical solution temperature (UCST) phase transition . This property makes it particularly useful in applications requiring precise temperature control, such as drug delivery and tissue engineering .
Properties
CAS No. |
824421-14-9 |
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Molecular Formula |
C4H6N2O2 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
2-amino-N-(2-oxoethylidene)acetamide |
InChI |
InChI=1S/C4H6N2O2/c5-3-4(8)6-1-2-7/h1-2H,3,5H2 |
InChI Key |
UAFVWPWSOGOQFI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N=CC=O)N |
Origin of Product |
United States |
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